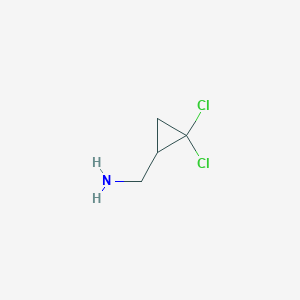

(2,2-Dichlorocyclopropyl)methylamine

Description

(2,2-Dichlorocyclopropyl)methylamine (CAS 68618-71-3) is a cyclopropane derivative featuring a dichlorinated cyclopropyl ring and an aminomethyl substituent. Its molecular formula is C₄H₇Cl₂N (molecular weight: 164.02 g/mol). The compound is synthesized via N-alkylation of N-benzyl-1-(2,2-dichlorocyclopropyl)methylamine with reagents like allyl chloride or benzyl chloride in dimethyl sulfoxide (DMSO) at 70°C, yielding products with >60% efficiency . The dichlorocyclopropyl moiety confers unique steric and electronic properties, making it valuable in applications such as inhibitors, surfactants, and flotation agents .

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJBFYHLWRPAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406920 | |

| Record name | (2,2-dichlorocyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68618-71-3 | |

| Record name | (2,2-dichlorocyclopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dichlorocyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methylamine typically involves the reaction of 2,2-dichlorocyclopropane with methylamine. One common method includes the use of solid alkali as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (2,2-Dichlorocyclopropyl)methylamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methylamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the cyclopropane ring.

Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

Addition Reactions: The cyclopropane ring can open up under certain conditions, leading to addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted cyclopropylamines, while oxidation reactions may produce imines .

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound has been studied for its potential biocidal properties, making it useful in the development of antimicrobial agents.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is utilized in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s biocidal action is attributed to its ability to disrupt microbial cell membranes, leading to cell death . In medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Key Compounds :

Key Differences :

- Reactivity: The dichlorocyclopropyl group in the target compound enhances electrophilicity compared to non-halogenated analogs like (2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine, facilitating nucleophilic substitution reactions .

- Stability : The cyclopropane ring in (2,2-Dichlorocyclopropyl)benzene lacks the amine group, reducing its utility in surfactant applications but increasing thermal stability .

Functional Analogs (Amine Derivatives)

Key Compounds :

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| (2,2-Dichlorocyclopropyl)methylamine | 68618-71-3 | C₄H₇Cl₂N | 164.02 | Dichlorocyclopropyl, amine | Inhibitors, surfactants |

| Methyl(2-methylpropyl)amine | 625-43-4 | C₅H₁₃N | 87.17 | Branched alkyl amine | Industrial solvents |

| (3-Chlorophenyl)methylamine | - | C₁₁H₁₆ClN | 197.70 | Chlorophenyl, branched alkyl | Pharmaceutical intermediates |

Key Differences :

- Applications: The dichlorocyclopropyl group in the target compound enhances surfactant efficiency due to its polarizable Cl atoms, unlike non-halogenated amines like methyl(2-methylpropyl)amine .

- Bioactivity : (3-Chlorophenyl)methylamine’s aromatic chlorine improves binding affinity in drug intermediates, a feature absent in the target compound .

Physicochemical Properties

Biological Activity

Overview

(2,2-Dichlorocyclopropyl)methylamine is a chemical compound characterized by a cyclopropane ring with two chlorine substituents and a methylamine group. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Its potential applications range from serving as an intermediate in organic synthesis to exhibiting biocidal properties.

The synthesis of (2,2-Dichlorocyclopropyl)methylamine typically involves the reaction of 2,2-dichlorocyclopropane with methylamine. Common methods include the use of solid alkali as a catalyst, optimizing reaction conditions for efficient product formation. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and addition reactions due to the presence of reactive functional groups.

| Property | Value |

|---|---|

| IUPAC Name | (2,2-Dichlorocyclopropyl)methanamine |

| Molecular Formula | C4H7Cl2N |

| CAS Number | 68618-71-3 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of (2,2-Dichlorocyclopropyl)methylamine is primarily attributed to its interaction with microbial cell membranes. Research indicates that the compound exhibits biocidal action by disrupting these membranes, leading to cell death. This mechanism is significant in its potential application as an antimicrobial agent.

Antimicrobial Properties

Studies have shown that (2,2-Dichlorocyclopropyl)methylamine has potential biocidal properties, making it useful in developing antimicrobial agents. Its effectiveness against various bacterial strains has been documented, suggesting its role in combating infections.

Anticancer Activity

Recent research has explored the anticancer potential of dichlorinated compounds similar to (2,2-Dichlorocyclopropyl)methylamine. For instance, compounds with dichloro groups have demonstrated efficacy in inhibiting tumor growth in various cancer models. A study highlighted that cationic dichloric compounds inhibited tumor growth in U87 glioblastoma models with minimal cytotoxicity observed at high concentrations .

Case Studies

- In Vitro Studies : In vitro assays indicated that (2,2-Dichlorocyclopropyl)methylamine and related compounds showed low cytotoxicity across multiple cancer cell lines even at concentrations up to 10 mg/mL. This suggests a favorable safety profile for further development as an anticancer agent .

- In Vivo Studies : Animal models have been utilized to assess the impact of dichloro compounds on tumor growth. Results indicated significant inhibition of tumor progression without substantial toxicity, supporting the hypothesis that these compounds could serve as effective therapeutic agents .

Comparison with Similar Compounds

To understand the uniqueness of (2,2-Dichlorocyclopropyl)methylamine's biological activity, it's valuable to compare it with structurally similar compounds:

Table 2: Comparison of Dichloro Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (2,2-Dichlorocyclopropyl)methylamine | Cyclopropyl amine | Antimicrobial, Anticancer |

| Dichloroacetate | Aliphatic acid derivative | Anticancer |

| N-benzyl-1-(2,2-dichlorocyclopropyl)methanamine | Aromatic amine | Potentially similar |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.